molecular formula C21H20F2N2O3S B2910554 ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226434-46-3

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2910554
CAS No.: 1226434-46-3
M. Wt: 418.46
InChI Key: CSVPVUTZHJTAQC-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound characterized by the presence of an imidazole ring substituted with difluoromethoxy and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the difluoromethoxy and p-tolyl groups via substitution reactions. The final step involves the esterification of the thioacetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The difluoromethoxy and p-tolyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetate group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate exerts its effects depends on its specific interactions with molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. The difluoromethoxy and p-tolyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((1-(4-(trifluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
  • Ethyl 2-((1-(4-(methoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Uniqueness

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3S/c1-3-27-19(26)13-29-21-24-12-18(15-6-4-14(2)5-7-15)25(21)16-8-10-17(11-9-16)28-20(22)23/h4-12,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVPVUTZHJTAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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